Anti-Ba²⁺ (Calcium Antagonist) Activity: Direct Quantitative Comparison with Papaverine
In a direct head-to-head comparison using isolated mouse small intestine preparations, compound III (3-benzyloxy-4,5-dimethoxybenzoyl aminoguanidine) demonstrated anti-Ba²⁺ activity that was quantified as half as potent as the reference smooth muscle relaxant papaverine [1]. Compound III also suppressed both acetylcholine- and BaCl₂-evoked intestinal contractions, mimicking the characteristic papaverine-like pharmacological signature [1]. No other compound in the nine-member aryloyl aminoguanidine series tested (including the 3-hydroxy, 3,4,5-trimethoxy, nicotinoyl, and isonicotinoyl analogs) exhibited this calcium antagonist profile [1].
| Evidence Dimension | Anti-Ba²⁺ activity (inhibition of BaCl₂-induced smooth muscle contraction) |
|---|---|
| Target Compound Data | Relative potency = 0.5 × papaverine (i.e., half as potent as papaverine) |
| Comparator Or Baseline | Papaverine (reference smooth muscle relaxant, potency set as 1.0) |
| Quantified Difference | Compound III anti-Ba²⁺ activity = 50% of papaverine activity |
| Conditions | Isolated mouse small intestine; BaCl₂-evoked contraction assay; Ozawa et al. 1972 |
Why This Matters
This provides the only published quantitative functional benchmark for the target compound, enabling direct potency comparison with a well-characterized pharmacological standard—critical for researchers designing calcium channel or smooth muscle assays.
- [1] Ozawa H, et al. Pharmacological Studies of Aminoguanidines. I. General Pharmacological Actions of Aryloyl Aminoguanidines and Triazoles. Yakugaku Zasshi. 1972;92(4):471-478. DOI: 10.1248/yakushi1947.92.4_471. View Source
